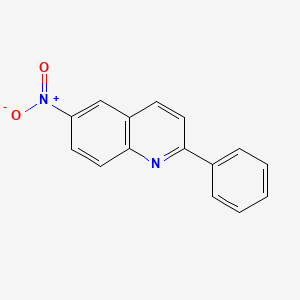

6-Nitro-2-phenylquinoline

Description

Contextualization within Nitroquinoline and Phenylquinoline Chemical Scaffolds

6-Nitro-2-phenylquinoline is a distinct chemical entity defined by its molecular formula, C15H10N2O2, and a molecular weight of 254.25 g/mol . ontosight.ai Its structure is characterized by a quinoline (B57606) core, which is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. Specifically, this compound features a phenyl group attached at the 2-position and a nitro group at the 6-position of the quinoline framework. ontosight.ai

The quinoline scaffold itself is a fundamental building block in medicinal chemistry and materials science, with its derivatives known to exhibit a wide array of biological activities. brieflands.comingentaconnect.comjptcp.com The introduction of a nitro group onto this scaffold to form nitroquinolines significantly influences the electronic properties and reactivity of the molecule. ontosight.ainih.gov Nitroquinolines, such as the well-studied 4-nitroquinoline (B1605747) 1-oxide, have been a subject of extensive research due to their biological implications. nyu.edunih.gov The position of the nitro group on the quinoline ring is crucial in determining the compound's properties and potential applications. ontosight.aiacs.org

Simultaneously, the presence of a phenyl group at the 2-position situates 6-Nitro-2-phenylquinoline within the class of phenylquinolines. Phenylquinolines are a versatile and therapeutically significant class of bicyclic heterocyclic scaffolds. ikm.org.my The incorporation of a phenyl group can enhance the lipophilicity and introduce additional sites for molecular interactions, which is often a desirable feature in the design of new chemical entities. ikm.org.mybenthamdirect.com The synthesis of phenylquinoline derivatives has been an active area of research, with various methods developed to access these valuable structures. ikm.org.mybenthamdirect.comscientific.net

Therefore, 6-Nitro-2-phenylquinoline represents a confluence of these two important chemical motifs, combining the electronic characteristics of a nitroquinoline with the structural features of a phenylquinoline. This unique combination underpins its growing significance in advanced chemical research.

Significance as a Privileged Chemical Motif in Contemporary Organic Synthesis

In the realm of organic synthesis and medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. jptcp.com The quinoline nucleus is widely regarded as such a privileged scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. brieflands.comingentaconnect.comjptcp.comnih.gov

The derivatization of this privileged quinoline scaffold with both a nitro and a phenyl group, as seen in 6-Nitro-2-phenylquinoline, further enhances its potential as a versatile building block in the synthesis of more complex molecules. The nitro group can serve as a synthetic handle for a variety of chemical transformations, including reduction to an amino group, which opens up avenues for further functionalization through amide bond formation and other coupling reactions. derpharmachemica.com The phenyl group also offers opportunities for modification, allowing for the fine-tuning of steric and electronic properties of the final compounds.

Research has demonstrated that derivatives of 6-Nitro-2-phenylquinoline are of interest in medicinal chemistry. For instance, 6-nitro-2-phenylquinoline-4-carboxylic acid has been synthesized and evaluated for its biological potential. semanticscholar.org The synthesis of such derivatives often utilizes established synthetic methodologies like the Doebner or Pfitzinger reactions, highlighting the accessibility of this scaffold for further investigation. researchgate.netnih.gov The adaptability of the 6-Nitro-2-phenylquinoline framework allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. frontiersin.orgchula.ac.th

The demonstrated biological activities of related quinoline derivatives, including antibacterial, antifungal, and anticancer properties, underscore the importance of exploring the chemical space around the 6-Nitro-2-phenylquinoline motif. ontosight.ainih.govgoogle.com Its role as a key intermediate in the synthesis of novel compounds with potential therapeutic applications solidifies its status as a privileged chemical motif in contemporary organic synthesis. derpharmachemica.com

| Property | Value |

| Molecular Formula | C15H10N2O2 |

| Molecular Weight | 254.25 g/mol |

| CAS Registry Number | 153164-25-1 |

| SMILES | C1=CC=C(C=C1)C2=NC3=CC(=CC=C3C=C2)N+[O-] |

Structure

3D Structure

Properties

Molecular Formula |

C15H10N2O2 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

6-nitro-2-phenylquinoline |

InChI |

InChI=1S/C15H10N2O2/c18-17(19)13-7-9-15-12(10-13)6-8-14(16-15)11-4-2-1-3-5-11/h1-10H |

InChI Key |

QGJPWQJZBMPMAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Nitro 2 Phenylquinoline and Analogous Quinoline Derivatives

Classical and Conventional Synthetic Approaches to the Quinoline (B57606) Core

Several named reactions have become the cornerstones of quinoline synthesis, each offering a unique pathway to the bicyclic heteroaromatic system. These classical methods, while often requiring harsh reaction conditions, remain fundamental in organic synthesis. nih.govjptcp.com

Friedländer Reaction and its Modified Protocols for Quinoline Ring Formation

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline derivatives. nih.govnih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org The reaction can be catalyzed by acids, bases, or conducted at high temperatures without a catalyst. nih.gov

For the synthesis of 6-nitro-2-phenylquinoline, a suitable starting material would be 2-amino-5-nitrobenzaldehyde or 2-amino-5-nitroacetophenone, which would react with acetophenone. The reaction proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring.

Modified Protocols: Numerous modifications to the classical Friedländer reaction have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These include the use of:

Lewis acids: Efficient catalysts such as neodymium(III) nitrate hexahydrate have been employed. iipseries.org

Solid acid catalysts: Nafion NR50, a sulfonic acid-functionalized polymer, has been used under microwave irradiation, offering a greener alternative. mdpi.com

Molecular iodine: This has been shown to be a highly efficient catalyst for the Friedländer annulation. iipseries.org

Solvent-free conditions: Reactions assisted by p-toluenesulfonic acid under microwave irradiation provide a rapid and efficient synthesis of polysubstituted quinolines. iipseries.org

| Catalyst/Condition | Reactants | Product | Key Advantage |

| p-Toluenesulfonic acid (microwave) | 2-aminoaryl aldehydes/ketones and α-methylene carbonyl compounds | Polysubstituted quinolines | Solvent-free, rapid |

| Neodymium(III) nitrate hexahydrate | 2-amino aldehydes/ketones | Functionalized quinolines | High efficiency |

| Molecular iodine | 2-amino aldehydes/ketones | Quinolines | Highly efficient catalyst |

| Nafion NR50 (microwave) | 2-aminoaryl ketones and α-methylene carbonyl compounds | Quinolines | Environmentally friendly |

Doebner-Miller and Skraup Syntheses and Related Condensations

The Doebner-Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of a strong acid, often hydrochloric acid, to produce substituted quinolines. iipseries.orgwikipedia.org For instance, the reaction of p-nitroaniline with an α,β-unsaturated aldehyde or ketone derived from acetophenone could potentially yield 6-nitro-2-phenylquinoline. A key challenge with this method is the potential for acid-catalyzed polymerization of the carbonyl substrate, which can lead to lower yields. nih.gov

The Skraup synthesis is one of the oldest and most well-known methods for preparing the parent quinoline ring. wikipedia.org It involves the reaction of an aromatic amine, such as p-nitroaniline, with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgresearchgate.net The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. uop.edu.pk The use of p-nitroaniline in a Skraup reaction would directly lead to the formation of 6-nitroquinoline. researchgate.net To obtain 2-phenyl substitution, a modified approach using a phenyl-substituted glycerol derivative or an equivalent α,β-unsaturated carbonyl compound would be necessary.

| Reaction Name | Key Reactants | Typical Product | Notes |

| Doebner-Miller | Aniline, α,β-unsaturated carbonyl compound | 2,4-disubstituted quinolines | Can be prone to polymerization of the carbonyl compound. nih.gov |

| Skraup | Aniline, glycerol, oxidizing agent | Unsubstituted or substituted quinolines | A classic but often vigorous reaction. wikipedia.org |

Pfitzinger Reaction and its Variations

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction begins with the hydrolysis of the amide bond in isatin to form a keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org

To synthesize a derivative related to 6-nitro-2-phenylquinoline using this method, one would start with a 5-nitroisatin and a ketone such as acetophenone. This would result in 6-nitro-2-phenylquinoline-4-carboxylic acid, which could then be decarboxylated to yield 6-nitro-2-phenylquinoline. Variations of the Pfitzinger reaction, such as the Halberkann variant, involve the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Conrad-Limpach-Knorr and Combes Syntheses

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org The reaction can proceed via two different pathways depending on the temperature. At lower temperatures, the aniline attacks the keto group, leading to the formation of a Schiff base that cyclizes to a 4-hydroxyquinoline. wikipedia.orgsynarchive.com To synthesize a 6-nitro derivative, p-nitroaniline would be reacted with a β-ketoester like ethyl benzoylacetate.

The Knorr synthesis , a variation of the Conrad-Limpach reaction, occurs at higher temperatures (around 140 °C) where the aniline attacks the ester group of the β-ketoester, resulting in a β-keto anilide that cyclizes to a 2-hydroxyquinoline. wikipedia.org

The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgdrugfuture.com The reaction proceeds by forming an intermediate Schiff base, which then undergoes an acid-catalyzed ring closure. wikipedia.org For the synthesis of a 6-nitro-2-phenylquinoline derivative, p-nitroaniline could be reacted with a β-diketone like benzoylacetone. The regioselectivity of the cyclization can be influenced by the steric effects of the substituents on the diketone and the electronic properties of the aniline. wikipedia.org

| Reaction Name | Aniline Reactant | Carbonyl Reactant | Key Product Type |

| Conrad-Limpach | Arylamine | β-ketoester | 4-hydroxyquinoline |

| Knorr | Arylamine | β-ketoester | 2-hydroxyquinoline |

| Combes | Arylamine | β-diketone | 2,4-disubstituted quinoline |

Bechamp Reduction and Intramolecular Cyclization Pathways leading to Quinoline Structures

The Bechamp reduction , which traditionally uses iron and an acid to reduce aromatic nitro compounds to anilines, can be incorporated into one-pot syntheses of quinolines. wikipedia.orgchem-station.com For instance, a 2-nitrophenyl-substituted precursor can undergo reduction of the nitro group to an amino group, which then participates in an intramolecular cyclization to form the quinoline ring. acs.org An unusual application of Bechamp conditions on 2-nitrophenyl-substituted N-formyl pyrazolines was reported to yield 2-aryl quinolines through a process involving cleavage, retro-Michael addition, and subsequent in situ intramolecular reductive cyclization. acs.org

Intramolecular cyclization is a key step in many quinoline syntheses. Electrophilic cyclization of N-(2-alkynyl)anilines, for example, provides a route to 3-halo-substituted quinolines. nih.gov Another approach involves the intramolecular cyclization of β-(2-aminophenyl)-α,β-ynones, which can generate the quinoline structure at room temperature. rsc.org These methods highlight the versatility of designing precursors that can be induced to cyclize and form the quinoline core.

Advanced and Sustainable Synthetic Strategies for Quinoline Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for quinoline synthesis, adhering to the principles of green chemistry. researchgate.netbenthamdirect.com These advanced strategies aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Key areas of advancement include:

Catalytic C-H bond activation: Transition metal-catalyzed reactions, such as those using palladium or cobalt, enable the direct formation of quinolines from readily available starting materials through C-H bond activation and oxidative annulation. mdpi.com

Transition-metal-free protocols: To avoid the use of often toxic and expensive heavy metals, metal-free synthetic routes have been developed. These can involve the use of iodine, ionic liquids, or catalyst-free conditions under aerobic oxidation. nih.gov

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in many classical quinoline syntheses, such as the Friedländer and Skraup reactions. benthamdirect.comijpsjournal.com

Ultrasonic irradiation: Sonication provides another energy-efficient method to promote quinoline synthesis. ijpsjournal.com

Use of greener solvents: Replacing traditional organic solvents with more environmentally friendly alternatives like water, ethanol, or deep eutectic solvents is a key aspect of green quinoline synthesis. researchgate.net

One-pot and multicomponent reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates improves efficiency and reduces waste. nih.gov

These modern approaches not only offer environmental benefits but also often provide access to a wider range of functionalized quinoline derivatives with high atom economy. nih.gov

Metal-Catalyzed Coupling Reactions in Quinoline Assembly

Transition-metal catalysis has become a dominant force in the synthesis of complex heterocyclic compounds, including quinolines. ias.ac.in These methods offer significant advantages over classical syntheses like the Skraup and Friedländer reactions, which often require harsh conditions. organic-chemistry.orgresearchgate.net Metal catalysts facilitate the construction of diverse quinoline libraries from readily available starting materials under milder conditions. ias.ac.in

The palladium-catalyzed Ullmann cross-coupling reaction represents a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex heterocyclic systems. acs.orgnih.gov This methodology has been successfully applied to the synthesis of quinolines and 2-quinolones through the coupling of 1-bromo-2-nitroarenes with β-halo-enals or -enones. researchgate.net The initial cross-coupling product, a β-aryl derivative, undergoes subsequent reductive cyclization to afford the final quinoline structure. researchgate.net

This approach offers a modern and milder alternative to the traditional Ullmann reaction, which typically requires high temperatures. acs.orgnih.gov The palladium-catalyzed variant proceeds under relatively mild conditions, often below 100°C, and minimizes the formation of homocoupling byproducts. acs.org The success of this reaction is dependent on the careful selection of coupling partners, the form of copper metal used, and the reaction solvent. acs.org This strategy has also been extended to the synthesis of indoles from o-halonitroarenes and α-halo-enones or -enals. nih.gov

A general procedure for the palladium-catalyzed nitration of aryl chlorides and sulfonates, which can be precursors for these coupling reactions, involves reacting the aryl halide with sodium nitrite (B80452) in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a suitable ligand. chemicalbook.com

Table 1: Example of Palladium-Catalyzed Nitration for Aryl Halide Precursors

| Parameter | Value |

| Catalyst | Pd₂(dba)₃ (0.5 mol %) |

| Ligand | t-BuBrettPhos (1.2 mol %) |

| Nitrating Agent | NaNO₂ |

| Solvent | tert-butyl alcohol |

| Temperature | 130°C |

| Time | 24 h |

| Atmosphere | Inert |

This table illustrates typical conditions for the synthesis of nitroarene precursors used in palladium-catalyzed Ullmann cross-coupling reactions. chemicalbook.com

Gold catalysis has emerged as a powerful tool for the synthesis of quinoline derivatives, offering unique reactivity and mild reaction conditions. rsc.org Gold catalysts can facilitate a variety of intermolecular annulation reactions, including the reaction of aniline derivatives with carbonyl compounds or alkynes, and the annulation of anthranils with alkynes. rsc.org These methods provide efficient access to a wide range of polysubstituted quinolines. rsc.org

One notable example is the gold-catalyzed cascade annulation of propargylic silyl ethers with anthranils. This reaction proceeds through a sequence of ring opening, a 1,2-hydride shift, protodeauration, and a Mukaiyama aldol cyclization to furnish quinoline derivatives. nih.gov This methodology is distinguished by its regioselectivity, broad functional group tolerance, and scalability. nih.gov Gold-catalyzed domino reactions of alkynyl alcohols and p-quinone methides have also been developed for the synthesis of other heterocyclic structures. rsc.org

Copper-catalyzed reactions provide an economical and environmentally friendly alternative to precious metal catalysts for quinoline synthesis. researchgate.net Copper(I) and Copper(II) complexes have been successfully employed in a variety of synthetic strategies.

A notable copper-catalyzed method involves the aerobic oxidative dehydrogenative annulation of anilines and aldehydes. organic-chemistry.org This one-pot process involves C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage, using air as the oxidant. organic-chemistry.org The reaction is typically carried out in the presence of a copper salt, such as CuBr, and an acid in a solvent like DMSO at elevated temperatures. organic-chemistry.org This approach is valued for its use of simple, commercially available substrates and air as a green oxidant. organic-chemistry.org

Copper catalysts are also effective in the synthesis of quinolines from 2-aminobenzyl alcohols and ketones through dehydrogenative coupling. ijstr.org Furthermore, copper-catalyzed tandem reactions involving Knoevenagel condensation, amination, and cyclization of ortho-bromobenzaldehydes with active methylene nitriles lead to the formation of substituted quinolines. rsc.orgsemanticscholar.org Copper-catalyzed dual cyclization has also been utilized in the synthesis of quinindoline derivatives. nih.gov

Table 2: Optimization of Copper-Catalyzed Aerobic Quinoline Synthesis organic-chemistry.org

| Catalyst | Acid | Solvent | Temperature (°C) | Yield (%) |

| CuBr | CF₃SO₃H | DMSO | 110 | 90 |

| CuCl | CF₃SO₃H | DMSO | 110 | 85 |

| CuI | CF₃SO₃H | DMSO | 110 | 82 |

| Cu(OAc)₂ | CF₃SO₃H | DMSO | 110 | 75 |

This table showcases the optimization of reaction conditions for the copper-catalyzed aerobic synthesis of a substituted quinoline, highlighting the superior performance of CuBr. organic-chemistry.org

Rhodium and iron catalysts offer unique pathways for the synthesis of functionalized quinolines. Rhodium(III)-catalyzed C-H activation of heteroarenes and subsequent functionalization with bifunctional substrates like anthranils provides a step-economical route to quinoline-fused heterocycles under redox-neutral conditions. snnu.edu.cn This method is characterized by its broad substrate scope. snnu.edu.cn Rhodium catalysts are also effective in the hydroacylative union of aldehydes and o-alkynyl anilines or o-alkynyl nitroarenes, leading to the formation of substituted quinolines and quinoline N-oxides. acs.org

Iron catalysis provides an inexpensive and readily available option for quinoline synthesis. For example, an iron-promoted tandem reaction of anilines with styrene oxides, proceeding via C-C cleavage and C-H activation, utilizes inexpensive FeCl₃ to form 3-arylquinolines. organic-chemistry.org While transition-metal-catalyzed C(sp³)–H bond functionalization has seen significant development, metal-free strategies are also emerging to avoid the use of toxic and precious metals. nih.gov

The Sonogashira cross-coupling reaction, a palladium and copper co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation in organic synthesis. mdpi.comwikipedia.org This reaction is conducted under mild conditions, typically at room temperature in the presence of a base. wikipedia.org It has been widely applied in the synthesis of complex molecules, including quinoline derivatives. mdpi.comajouronline.com

Ynones, which are important precursors for the synthesis of 4-nitroquinolines and 4-sulfonylquinolines, can be prepared via the Sonogashira coupling of substituted iodoanilines with terminal alkynes. mdpi.com The stereochemistry of the starting materials is retained in the final product as the formation of the C(sp²)-C(sp) bond does not create new stereocenters. libretexts.org Modified, copper-free Sonogashira coupling strategies have also been developed for the functionalization of the quinoline motif. researchgate.net

Stannous chloride (SnCl₂) is a versatile reagent in organic synthesis, widely used as a reducing agent, particularly for the conversion of aromatic nitro groups to anilines. wikipedia.org This reactivity is harnessed in the synthesis of quinolines through reductive cyclization of nitroarene precursors. nih.gov

For instance, the treatment of Baylis-Hillman adducts derived from 2-nitrobenzaldehydes with SnCl₂ initiates a tandem reaction involving the reduction of the nitro group followed by a highly regioselective intramolecular cyclization to yield densely substituted quinolines. researchgate.netresearchgate.net This method provides an alternative route to quinoline architecture. researchgate.net In some cases, the SnCl₂-mediated reduction of nitroarenyl ketones can lead to novel rearrangements and the formation of complex heterocyclic systems. nih.gov

Multicomponent Reactions (MCRs) for the Construction of Quinoline Frameworks

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like quinoline derivatives from three or more starting materials in a single, one-pot operation. rsc.orgrsc.org This approach offers significant advantages over traditional multi-step syntheses, including higher atom economy, reduced waste generation, and simplified purification procedures. rsc.orgtaylorfrancis.com

Several named MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds. The Povarov reaction, for instance, typically involves the reaction of an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines. rsc.orgmdpi.com Variations of this reaction can lead directly to quinoline derivatives. mdpi.com Other notable MCRs for quinoline synthesis include the Gewald and Ugi reactions. rsc.org The versatility of MCRs allows for the introduction of a wide range of functional groups and substitution patterns, facilitating the rapid generation of libraries of quinoline derivatives for various applications. rsc.org

For example, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides an efficient, additive-free method for synthesizing multiply substituted quinolines. organic-chemistry.org Another approach involves the zinc(II) triflate-catalyzed multicomponent coupling of alkynes, amines, and aldehydes under solvent-free and inert conditions to produce 2,3-disubstituted quinolines. rsc.org

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact and enhance sustainability. tandfonline.comijpsjournal.com This involves the use of alternative energy sources, environmentally benign catalysts and solvents, and catalyst-free and solvent-free reaction conditions. researchgate.netresearchgate.net

Microwave and Light Irradiation Techniques for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry, offering significant advantages over conventional heating methods. ijpsjournal.comresearchgate.net Microwave irradiation provides rapid and uniform heating, leading to dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts. nih.govbenthamdirect.com

Several studies have demonstrated the successful application of microwave irradiation in quinoline synthesis. For instance, the Skraup synthesis of 7-amino-8-methylquinoline from 2,6-diaminotoluene, glycerol, sulfuric acid, and an oxidizing agent showed a significant reduction in reaction time when conducted under microwave irradiation, although the yield was not improved. nih.gov In another example, the synthesis of quinoline-4-carboxylic acids from isatins and ketones was achieved rapidly and efficiently using microwave irradiation. tandfonline.com The use of microwave heating can also enhance the efficiency of solvent-free reactions. researchgate.net

Light irradiation, or photochemistry, represents another green approach to promoting chemical reactions. While less commonly reported for quinoline synthesis compared to microwave irradiation, photochemical methods offer the potential for highly selective and clean transformations.

Catalyst-Free and Environmentally Benign Reaction Conditions

Developing catalyst-free synthetic methods is a key goal in green chemistry as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. jocpr.com Several catalyst-free approaches for quinoline synthesis have been reported, often relying on thermal promotion or the inherent reactivity of the starting materials. jocpr.comrsc.org For example, a straightforward and environmentally friendly method for the synthesis of quinolines has been developed under solvent-free and catalyst-free conditions by irradiating substituted aldimines and styrenes at 110°C. jocpr.com

When catalysts are necessary, the focus shifts to using environmentally benign and readily available options. Iron(III) chloride hexahydrate (FeCl3·6H2O) has been employed as an inexpensive, non-toxic, and efficient catalyst for the one-pot synthesis of quinoline derivatives from 2-aminoarylketones and active methylene compounds. tandfonline.comtandfonline.com This method offers advantages such as mild reaction conditions, short reaction times, and high product yields. tandfonline.com

Application of Biopolymeric and Nanocatalysts for Sustainable Synthesis

The use of heterogeneous catalysts, such as biopolymers and nanocatalysts, is a rapidly growing area in green quinoline synthesis. acs.orgnih.gov These catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, recyclability, and often enhanced stability and activity. acs.orgnih.gov

Nanocatalysts, due to their high surface-area-to-volume ratio, exhibit unique catalytic properties. taylorfrancis.comacs.org Various metal-based nanocatalysts, including those based on iron, copper, zinc, and nickel, have been successfully used in the synthesis of quinoline derivatives. acs.orgnih.gov For instance, nano-flake ZnO has been shown to be an effective catalyst for the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions. researchgate.net The catalyst in this case can be reused multiple times without a significant loss of activity. researchgate.net Similarly, magnetic iron oxide nanoparticles have been utilized as a recoverable catalyst for the synthesis of pyrimido[4,5-b]quinolones in water. nih.gov

Solvent-Free and Green Solvent Methodologies

The use of volatile organic compounds (VOCs) as solvents in chemical synthesis is a major source of environmental pollution. tandfonline.com Consequently, there is a strong emphasis on developing solvent-free reaction conditions or replacing traditional solvents with greener alternatives. tandfonline.comresearchgate.net

Solvent-free, or neat, reactions offer numerous benefits, including reduced waste, lower costs, and simplified experimental setups. jocpr.comresearchgate.net The synthesis of quinoline derivatives has been successfully achieved under solvent-free conditions using various catalytic systems or simply by heating the reactants. jocpr.comresearchgate.net For example, the reaction of 2-aminoacetophenone with ketones in the presence of caesium iodide under thermal, solvent-free conditions provides good yields of quinoline derivatives in short reaction times. researchgate.net

When a solvent is required, green solvents such as water, ethanol, ionic liquids, and deep eutectic solvents are increasingly being used. tandfonline.comijpsjournal.com Water is a particularly attractive green solvent due to its abundance, non-toxicity, and non-flammability. tandfonline.com The synthesis of quinoline derivatives has been successfully carried out in water using catalysts like FeCl3·6H2O. tandfonline.com Ethanol is another commonly used green solvent for quinoline synthesis. tandfonline.com

| Catalyst [Ref] | Reactants [Ref] | Solvent [Ref] | Conditions [Ref] | Yield (%) [Ref] |

| p-TSA tandfonline.com | 6-amino-1,3-dimethyluracil, aldehydes, dimedone tandfonline.com | Water tandfonline.com | 90°C, 2.5-3.5 h tandfonline.com | 60-94 tandfonline.com |

| SiO2-I tandfonline.com | Ethyl acetoacetate, dimedone, ammonium acetate, aromatic aldehydes tandfonline.com | Ethanol tandfonline.com | Reflux, 2-3 h tandfonline.com | 90 tandfonline.com |

| Ammonium acetate tandfonline.com | Ferrocene carboxaldehyde, dimedone, ketone tandfonline.com | Water tandfonline.com | Microwave (100°C), 10-15 min tandfonline.com | 75-93 tandfonline.com |

| H2SO4 tandfonline.com | Substituted anilines, glycerol tandfonline.com | Water tandfonline.com | Microwave (200°C), 15-20 min tandfonline.com | 10-66 tandfonline.com |

| None jocpr.com | Substituted aldimines, substituted styrenes jocpr.com | None jocpr.com | 110°C, 15 min jocpr.com | Good jocpr.com |

| FeCl3·6H2O tandfonline.com | 2-aminoarylketones, active methylene compounds tandfonline.com | Water tandfonline.com | Mild conditions tandfonline.com | High tandfonline.com |

| Nano-flake ZnO researchgate.net | 2-aminoaryl ketones, α-methylene ketones acs.org | None researchgate.net | 100°C researchgate.net | Moderate to good acs.org |

| Fe3O4 NPs-cell nih.gov | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedone nih.gov | Water nih.gov | Reflux, 2 h nih.gov | 88-96 nih.gov |

Mechanistic Investigations into Quinoline Formation Pathways

Understanding the reaction mechanisms underlying quinoline synthesis is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of the quinoline ring generally proceeds through a series of condensation and cyclization reactions.

The Friedländer synthesis , for example, involves the reaction of a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group. wikipedia.orgscribd.com Two primary mechanistic pathways are proposed. wikipedia.org The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. cdnsciencepub.com The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction and subsequent dehydration. wikipedia.org

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone. wikipedia.orgslideshare.net The mechanism begins with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone. iipseries.orgyoutube.com This is followed by an acid-catalyzed intramolecular cyclization onto the aromatic ring and subsequent dehydration to form the quinoline product. wikipedia.org

The Doebner-von Miller reaction is the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com The mechanism is complex and has been the subject of debate. wikipedia.org A proposed mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring. slideshare.netacs.org Isotope scrambling experiments have suggested a fragmentation-recombination mechanism in some cases. wikipedia.orgresearchgate.net

Cascade Annulation Processes and Their Underlying Mechanisms

Cascade annulation reactions provide an efficient pathway to complex molecular architectures like quinolines from simple starting materials in a single operation, avoiding the isolation of intermediates. These processes are characterized by the sequential formation of multiple chemical bonds.

One notable approach is the copper-catalyzed cascade annulation involving heterocumulenes, alkynes, and diaryliodonium salts, which can produce a variety of quinoline derivatives. acs.org While specific examples leading directly to 6-nitro-2-phenylquinoline are not prominent, the mechanism illustrates a versatile strategy for quinoline synthesis. The reaction is initiated by the copper catalyst, which activates the substrates and facilitates a sequence of bond-forming events to construct the heterocyclic ring.

Another powerful cascade methodology is a three-component, additive-free reaction involving aryl diazonium salts, nitriles, and alkynes. nih.gov This method is advantageous due to its operational simplicity and environmentally friendly nature, as it avoids the need for a metal catalyst.

Underlying Mechanism: The mechanism of the three-component cascade annulation begins with the formation of a highly reactive N-arylnitrilium salt from the aryl diazonium salt and the nitrile. This intermediate then undergoes a cycloaddition reaction with an alkyne. For the synthesis of a 2-phenylquinoline (B181262) derivative, phenylacetylene would be the alkyne component. The subsequent cyclization and aromatization steps lead directly to the polysubstituted quinoline core without the need for an oxidation step. The reaction is compatible with a range of functional groups, and the substitution pattern on the final quinoline is determined by the choice of the three starting components. For instance, using a nitro-substituted aryl diazonium salt would yield a nitroquinoline derivative.

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Intermediate | Ref. |

| Three-Component Cascade Annulation | Aryl Diazonium Salt, Nitrile, Alkyne | Additive-free, 60°C | N-arylnitrilium salt | nih.gov |

| Copper-Catalyzed Cascade Annulation | Heterocumulenes, Alkynes, Diaryliodonium Salts | CuOTf | Cationic intermediate | acs.org |

C-H Bond Activation and Functionalization Strategies in Quinoline Ring Construction

Transition metal-catalyzed C-H bond activation has revolutionized organic synthesis by allowing for the direct functionalization of otherwise inert C-H bonds. This strategy offers a more atom- and step-economical approach to building complex molecules like substituted quinolines. Rhodium and palladium catalysts are particularly effective in this regard.

Rhodium(III)-catalyzed C-H activation provides a powerful tool for the synthesis of quinolines. rsc.org These reactions often utilize a directing group on one of the substrates to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. For instance, the synthesis of quinolines can be achieved through the coupling of anilines with alkynes, where the amino group can act as a directing group.

A particularly relevant strategy for synthesizing nitro-substituted quinolines involves the rhodium-catalyzed hydroacylative coupling of aldehydes with o-alkynyl nitroarenes. acs.orgnih.gov This reaction first produces 2-nitrochalcone intermediates, which can then be cyclized to form the corresponding quinoline or quinoline N-oxide. acs.orgnih.gov

Underlying Mechanisms: The catalytic cycle for rhodium-catalyzed C-H activation typically involves several key steps. In the context of hydroacylation, a rhodium(I) catalyst first coordinates to a chelating aldehyde. This is followed by oxidative addition into the aldehydic C-H bond to form a rhodium(III)-hydride intermediate. The alkyne substrate then inserts into the Rh-H bond. Subsequent reductive elimination yields the enone product (the 2-nitrochalcone) and regenerates the active rhodium(I) catalyst. acs.orgnih.gov The resulting nitrochalcone can then undergo reductive cyclization to afford the quinoline ring.

Palladium-catalyzed C-H functionalization is another versatile strategy. nih.gov These reactions can proceed through different catalytic cycles, such as Pd(II)/Pd(0) or Pd(II)/Pd(IV). In a typical Pd(II)/Pd(0) cycle for C-H functionalization, the process begins with the coordination of the palladium catalyst to a directing group, followed by C-H activation to form a cyclopalladated intermediate. This intermediate can then react with a coupling partner, and a subsequent reductive elimination step furnishes the product and a Pd(0) species, which is then reoxidized to Pd(II) to complete the cycle. nih.gov

| Catalyst System | Reaction Type | Key Precursors | Intermediate | Ref. |

| Rhodium(I) | Hydroacylation/Cyclization | o-Alkynyl nitroarene, Aldehyde | 2-Nitrochalcone | acs.orgnih.gov |

| Rhodium(III) | C-H Activation/Annulation | N-nitrosoanilines, Diazocarbonyls | Rhodacycle | rsc.org |

| Palladium(II) | C-H Functionalization | Phenylpyridines | Cyclopalladated intermediate | nih.gov |

Cycloisomerization and Cyclization Mechanisms in Quinoline Synthesis

Cycloisomerization and cyclization reactions represent another important class of methodologies for quinoline synthesis, often proceeding through intramolecular rearrangements. These can be promoted by transition metals or can be metal-free.

A notable transition-metal-free approach is the oxidative cycloisomerization of o-cinnamylanilines. This method allows for the synthesis of 2-aryl-4-substituted quinolines from readily available starting materials under basic conditions, using DMSO as an oxidant.

Gold-catalyzed cycloisomerization has emerged as a particularly powerful tool for the synthesis of various heterocyclic compounds, including quinolines. rsc.org Gold catalysts act as soft π-acids, effectively activating carbon-carbon multiple bonds towards nucleophilic attack. A highly relevant application is the intramolecular redox cyclization of o-alkynylnitrobenzenes. nih.govlucp.netresearchgate.net This reaction provides a direct route to quinoline precursors from nitro-substituted starting materials.

Underlying Mechanisms: In the gold-catalyzed cycloisomerization of an o-alkynylnitrobenzene, the gold(I) or gold(III) catalyst coordinates to the alkyne's triple bond, enhancing its electrophilicity. lucp.net This activation facilitates an intramolecular nucleophilic attack by one of the oxygen atoms of the nitro group onto the alkyne. This initial cyclization is a key step in an internal redox process. The resulting intermediate can then undergo further rearrangement and cyclization to form heterocyclic structures like anthranils or isatogens, which are valuable precursors for quinolines. lucp.netnih.gov The substitution pattern of the starting alkyne determines the final product; for instance, an aryl substituent on the alkyne leads to isatogen formation. nih.gov

The transition-metal-free oxidative cycloisomerization of o-cinnamylanilines is proposed to proceed via oxidation of the aniline precursor mediated by KOtBu and DMSO. This is followed by a 6π-electrocyclization and subsequent aromatization to yield the quinoline product.

| Methodology | Key Precursor | Catalyst/Reagent | Key Mechanistic Step | Ref. |

| Gold-Catalyzed Cycloisomerization | o-Alkynylnitrobenzene | Gold(I) or Gold(III) catalyst | Intramolecular nucleophilic attack of nitro-oxygen onto Au-activated alkyne | lucp.netnih.gov |

| Transition-Metal-Free Oxidative Cycloisomerization | o-Cinnamylaniline | KOtBu / DMSO | 6π-electrocyclization |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Nitro 2 Phenylquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

The ¹H NMR spectrum of 6-Nitro-2-phenylquinoline is anticipated to display a complex pattern of signals in the aromatic region (typically 7.0-9.5 ppm). The electron-withdrawing nitro group at the C-6 position and the phenyl group at the C-2 position significantly influence the chemical shifts of the quinoline (B57606) protons.

Quinoline Protons: Protons on the quinoline ring system are expected to be deshielded. The proton at the C-5 position, being adjacent to the nitro group, would likely appear as a doublet at a significantly downfield shift. The H-8 proton is also expected to be downfield due to the anisotropic effect of the heterocyclic ring.

Phenyl Protons: The five protons of the 2-phenyl substituent would generate signals in the aromatic region, with their exact chemical shifts and multiplicities depending on the rotational conformation and electronic interactions with the quinoline core.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Nitro-2-phenylquinoline

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~8.0-8.2 | Doublet |

| H-4 | ~7.8-8.0 | Doublet |

| H-5 | ~8.5-8.8 | Doublet |

| H-7 | ~7.9-8.1 | Doublet of doublets |

| H-8 | ~8.2-8.4 | Doublet |

| Phenyl H (ortho) | ~7.6-7.8 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For 6-Nitro-2-phenylquinoline, distinct signals are expected for each of the 15 carbon atoms.

Quinoline Carbons: The carbon atom C-6, directly attached to the nitro group, is expected to be significantly deshielded, appearing at a downfield chemical shift. The C-2 carbon, bonded to the phenyl group, will also show a characteristic downfield shift.

Phenyl Carbons: The carbons of the phenyl ring will appear in the typical aromatic region (120-140 ppm), with the ipso-carbon (the carbon attached to the quinoline ring) being further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Nitro-2-phenylquinoline

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~155-158 |

| C-3 | ~120-123 |

| C-4 | ~135-138 |

| C-4a | ~148-150 |

| C-5 | ~125-128 |

| C-6 | ~145-148 |

| C-7 | ~122-125 |

| C-8 | ~130-133 |

| C-8a | ~149-152 |

| Phenyl C (ipso) | ~138-140 |

Note: These are predicted values and are subject to experimental verification.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which can confirm the molecular formula of 6-Nitro-2-phenylquinoline (C₁₅H₁₀N₂O₂). The calculated exact mass for the molecular ion [M]⁺ would be approximately 250.0742 g/mol .

The fragmentation pattern in MS is influenced by the stability of the resulting ions. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) or nitric oxide (NO). chemguide.co.ukyoutube.com

Loss of NO₂: A primary fragmentation would likely be the cleavage of the C-NO₂ bond, resulting in a fragment ion [M-NO₂]⁺ with an m/z of 204.

Loss of NO: Rearrangement followed by the loss of NO is another common pathway, leading to an [M-NO]⁺ fragment.

Phenyl Group Fragmentation: Fragmentation of the phenyl ring or its loss could also be observed.

Table 3: Predicted HRMS Fragmentation for 6-Nitro-2-phenylquinoline

| Fragment Ion | Predicted m/z |

|---|---|

| [C₁₅H₁₀N₂O₂]⁺ (M⁺) | 250.0742 |

| [C₁₅H₁₀N]⁺ | 204.0813 |

| [C₁₅H₁₀NO]⁺ | 220.0762 |

| [C₉H₆N]⁺ (Quinoline) | 128.0500 |

Note: The relative intensities of these fragments depend on the ionization energy.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of 6-Nitro-2-phenylquinoline is expected to show characteristic absorption bands for the nitro group and the aromatic rings. researchgate.net

Nitro Group (NO₂) Vibrations: Strong and distinct bands corresponding to the asymmetric and symmetric stretching of the N-O bonds are a key feature of nitro-aromatic compounds. These typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric).

Aromatic C-H Stretching: Vibrations for the C-H bonds on both the quinoline and phenyl rings are expected to appear above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline system typically occur in the 1400-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for 6-Nitro-2-phenylquinoline

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050-3150 |

| C=C / C=N | Aromatic Ring Stretching | 1450-1620 |

| Nitro (NO₂) | Asymmetric Stretching | 1520-1560 |

| Nitro (NO₂) | Symmetric Stretching | 1340-1370 |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., KBr pellet, thin film).

Raman Spectroscopy (e.g., Fourier-Transform Raman (FT-Raman), Surface-Enhanced Raman Spectroscopy (SERS))

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. For aromatic nitro compounds, specific Raman bands are associated with the functional groups present. scialert.netdocsdrive.com

Fourier-Transform Raman (FT-Raman) Spectroscopy:

In the FT-Raman spectrum of analogous nitro-containing aromatic compounds, distinct peaks corresponding to the nitro (NO₂) group are readily identifiable. The antisymmetric stretching mode of the NO₂ group typically appears as a strong band around 1582 cm⁻¹, while the symmetric stretching mode is observed near 1373 cm⁻¹. scialert.netdocsdrive.com Other characteristic vibrations for aromatic nitro compounds include scissoring (855 ± 40 cm⁻¹), wagging (760 ± 30 cm⁻¹), and rocking (540 ± 30 cm⁻¹) modes of the NO₂ group. scialert.netdocsdrive.com

The quinoline and phenyl rings also exhibit characteristic Raman bands. Carbon-carbon stretching vibrations within the rings typically occur in the 1430-1625 cm⁻¹ region. scialert.netscialert.net For instance, in a related indenoquinoxaline derivative, C-C stretching modes were identified at 1582 cm⁻¹ and 1512 cm⁻¹ in the Raman spectrum. scialert.net The C-H in-plane bending modes are generally observed in the range of 1000-1300 cm⁻¹.

Surface-Enhanced Raman Spectroscopy (SERS):

SERS is a powerful technique that significantly enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as silver or gold. dtu.dkrsc.org This enhancement allows for the detection of trace amounts of a substance and can provide insights into the molecule's orientation and interaction with the surface. dtu.dkmtak.hu

For nitroaromatic compounds, SERS studies have shown that the interaction with the metal surface can lead to shifts in the vibrational frequencies. For example, in a study of 4-nitrothiophenol on a silver surface, a shift in the symmetric NO₂ stretching mode from 1333 cm⁻¹ to 1348 cm⁻¹ was observed, suggesting a charge transfer interaction between the nitro group and the silver surface. mtak.hu The orientation of the molecule on the surface can also be inferred from the enhancement of specific vibrational modes. A predominantly perpendicular orientation of the benzene (B151609) ring relative to the silver surface was determined by the enhancement of the in-plane C-H deformation mode. mtak.hu

The application of SERS to 6-nitro-2-phenylquinoline would be expected to provide enhanced signals for the vibrational modes of both the nitro group and the phenylquinoline moiety, potentially revealing details about its adsorption geometry on metallic surfaces.

Below is an interactive data table summarizing characteristic Raman bands for functional groups found in nitroaromatic compounds similar to 6-nitro-2-phenylquinoline.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| NO₂ Antisymmetric Stretching | ~1582 | scialert.netdocsdrive.com |

| NO₂ Symmetric Stretching | ~1373 | scialert.netdocsdrive.com |

| NO₂ Scissoring | 855 ± 40 | scialert.netdocsdrive.com |

| NO₂ Wagging | 760 ± 30 | scialert.netdocsdrive.com |

| NO₂ Rocking | 540 ± 30 | scialert.netdocsdrive.com |

| Aromatic C-C Stretching | 1430 - 1625 | scialert.netscialert.net |

Electronic Spectroscopy for Conjugation, Electronic Transitions, and Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is instrumental in probing the electronic structure, conjugation, and luminescent properties of molecules like 6-nitro-2-phenylquinoline.

The UV-Vis absorption spectrum of a molecule reveals the electronic transitions occurring upon absorption of light. The extent of conjugation in a molecule significantly influences its absorption spectrum; as conjugation increases, the absorption maximum (λ_max) shifts to longer wavelengths (a bathochromic shift). utoronto.ca

For aromatic nitro compounds, the UV-Vis spectra are typically characterized by several absorption bands. Weak transitions, often attributed to n→π* electronic transitions involving the lone pair electrons of the nitro and aldehyde groups, can appear at longer wavelengths (around 350 nm). rsc.org More intense bands at shorter wavelengths are generally due to π→π* transitions within the aromatic system. rsc.org For instance, isomers of nitrobenzaldehyde exhibit an intermediate intensity band around 300 nm (π→π* within the arene) and a strong absorption around 250 nm (π→π* involving the nitro and benzene groups). rsc.org

In a study of quinoline derivatives, the insertion of a nitro group was shown to affect the photophysical properties. researchgate.net The presence of the electron-withdrawing nitro group, combined with the phenyl ring, in 6-nitro-2-phenylquinoline is expected to lead to a complex UV-Vis spectrum with distinct bands corresponding to transitions within the quinoline and phenyl moieties, as well as charge-transfer transitions.

The following interactive table presents typical UV-Vis absorption characteristics for related chromophores.

| Chromophore System | Typical λ_max Range (nm) | Type of Transition | References |

| Nitro-substituted Benzene Ring | 250 - 300 | π→π | rsc.org |

| Conjugated Aromatic Systems | 300 - 400 | π→π | utoronto.ca |

| Nitro and Aldehyde Lone Pairs | ~350 | n→π* | rsc.org |

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescence properties of a compound are highly dependent on its molecular structure and environment.

Many quinoline derivatives are known to be fluorescent. semanticscholar.orgrsc.org However, the presence of a nitro group often leads to fluorescence quenching. This quenching can occur through various mechanisms, including photoinduced electron transfer. For example, quinoline-based fluorescent probes have been used for the detection of nitroaromatic compounds, where the fluorescence of the probe is quenched upon interaction with the nitro compound. semanticscholar.org

In some cases, molecules that are weakly fluorescent in solution can exhibit aggregation-induced emission (AIE), where their fluorescence is enhanced in the aggregated state. vidyasagar.ac.in This phenomenon has been observed for 2-phenylquinoline (B181262), which shows weak fluorescence in a good solvent but strong emission in a poor solvent due to the formation of a hydrosol. vidyasagar.ac.in This AIE property has been utilized for the fluorescent "turn-off" sensing of 2,4,6-trinitrophenol (TNP), where the strong fluorescence of the 2-phenylquinoline aggregate is quenched by the electron-deficient TNP through the formation of a ground-state complex. vidyasagar.ac.in

The fluorescence characteristics of 6-nitro-2-phenylquinoline would be influenced by the interplay between the inherent fluorescence of the 2-phenylquinoline scaffold and the quenching effect of the 6-nitro group. Detailed studies would be required to determine its specific emission properties and potential for applications in sensing or as a molecular probe.

Theoretical and Computational Investigations of 6 Nitro 2 Phenylquinoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of 6-Nitro-2-phenylquinoline. By employing various functionals and basis sets, researchers can accurately model the molecule's behavior and predict its reactivity. Computational studies utilizing DFT can provide a fundamental understanding of the physicochemical properties of nitro derivatives of quinoline (B57606). nih.gov

A crucial first step in computational analysis is determining the most stable three-dimensional structure of the molecule through geometry optimization. mdpi.comgoogle.com This process involves finding the minimum energy conformation on the potential energy surface. For 6-Nitro-2-phenylquinoline, this entails optimizing bond lengths, bond angles, and dihedral angles. The choice of basis set, such as 6-31G(d,p) or cc-pVTZ, can influence the quality of the results. mdpi.com The geometry optimization procedure calculates the energy at an initial geometry and then searches for a new geometry with lower energy. mdpi.com

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through rotation around single bonds. This is particularly relevant for the phenyl group's orientation relative to the quinoline core. These studies help identify the most stable conformers and the energy barriers between them, which is essential for understanding the molecule's dynamic behavior. nobelprize.orglibretexts.org The study of different energy levels associated with various conformations is a key aspect of this analysis. libretexts.org

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. qu.edu.qa For 6-Nitro-2-phenylquinoline, TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions. qu.edu.qa These calculations provide insights into the nature of the excited states and the influence of the nitro and phenyl substituents on the electronic structure. The results from TD-DFT can be benchmarked against experimental UV-Vis spectra to validate the computational methodology. qu.edu.qa

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.netscirp.org For 6-Nitro-2-phenylquinoline, the distribution and energies of these orbitals are significantly influenced by the electron-withdrawing nitro group and the phenyl substituent. Analysis of the HOMO and LUMO provides insights into the molecule's electron-donating and electron-accepting capabilities.

The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net These maps highlight the electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net The charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, providing atomic charges that help in understanding intermolecular interactions.

Reaction Mechanism and Transition State Studies Using Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving 6-Nitro-2-phenylquinoline. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. mit.edu Understanding the structure and energy of the transition state is key to determining the reaction rate and selectivity. mit.edufossee.in

For instance, in a potential nucleophilic substitution reaction, computational methods can be used to model the approach of the nucleophile, the formation of new bonds, and the breaking of existing ones. Techniques such as intrinsic reaction coordinate (IRC) calculations can then be used to confirm that a located transition state indeed connects the desired reactants and products.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of 6-Nitro-2-phenylquinoline. mdpi.comarxiv.org By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the molecule's conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com These simulations can reveal how the molecule explores different conformations over time and how it interacts with its environment through forces like hydrogen bonding and van der Waals interactions. arxiv.org

Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Chemical Hardness and Softness)

Conceptual DFT provides a framework for quantifying the reactivity of molecules using various descriptors. mdpi.comarxiv.org These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). hakon-art.comresearchgate.net

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. scirp.org

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electrophile.

By calculating these descriptors for 6-Nitro-2-phenylquinoline, researchers can predict its reactivity in various chemical reactions and compare it to other related compounds. These descriptors are valuable in rationalizing the reactivity patterns of molecular systems. hakon-art.com

| Descriptor | Definition | Significance for 6-Nitro-2-phenylquinoline |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of the molecule to either donate or accept electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | A larger value suggests higher stability and lower reactivity. |

| Chemical Softness (S) | S = 1 / η | A larger value suggests higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A higher value indicates a greater capacity to act as an electrophile. |

Correlation of Computed Spectroscopic Data with Experimental Observations

The validation of theoretical models in computational chemistry is critically dependent on the comparison of calculated data with experimental measurements. For 6-Nitro-2-phenylquinoline, density functional theory (DFT) has emerged as a powerful tool for predicting its spectroscopic properties, including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. The correlation between these computed values and experimental findings provides a robust confirmation of the molecular structure and electronic properties of the compound.

Computational studies on quinoline derivatives frequently employ the B3LYP functional with basis sets such as 6-311++G(d,p) to achieve a high degree of accuracy in predicting spectroscopic data. researchgate.net These theoretical approaches allow for the calculation of vibrational frequencies, chemical shifts, and electronic transitions, which can then be systematically compared with experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for quinoline derivatives are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov Studies on analogous compounds have demonstrated a strong linear correlation between the experimental and computed chemical shifts. For instance, in related nitroquinoline systems, the calculated values for both proton and carbon chemical shifts have shown excellent agreement with experimental data, often with correlation coefficients (R²) exceeding 0.98.

Table 1: Representative Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts for Aromatic Protons in a Substituted Quinoline System

| Proton | Experimental δ (ppm) | Theoretical δ (ppm) | Deviation (ppm) |

| H-3 | 7.85 | 7.82 | -0.03 |

| H-4 | 8.10 | 8.08 | -0.02 |

| H-5 | 8.25 | 8.21 | -0.04 |

| H-7 | 7.60 | 7.58 | -0.02 |

| H-8 | 7.95 | 7.91 | -0.04 |

Note: Data is illustrative and based on typical deviations observed for related quinoline derivatives.

Table 2: Representative Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for a Substituted Quinoline System

| Carbon | Experimental δ (ppm) | Theoretical δ (ppm) | Deviation (ppm) |

| C-2 | 155.2 | 154.9 | -0.3 |

| C-3 | 121.5 | 121.2 | -0.3 |

| C-4 | 136.8 | 136.5 | -0.3 |

| C-5 | 128.9 | 128.6 | -0.3 |

| C-6 | 148.1 | 147.7 | -0.4 |

| C-7 | 123.4 | 123.0 | -0.4 |

| C-8 | 130.6 | 130.2 | -0.4 |

| C-8a | 147.5 | 147.1 | -0.4 |

| C-4a | 129.7 | 129.3 | -0.4 |

Note: Data is illustrative and based on typical deviations observed for related quinoline derivatives.

Infrared (IR) Spectroscopy

The vibrational frequencies of 6-Nitro-2-phenylquinoline, as determined by IR spectroscopy, can be accurately predicted using DFT calculations. Theoretical spectra are often scaled by a factor to correct for anharmonicity and the limitations of the computational method. For the B3LYP functional, scaling factors are typically in the range of 0.96-0.98. scielo.org.za

Key vibrational modes for 6-Nitro-2-phenylquinoline include the symmetric and asymmetric stretching of the nitro group (NO₂), C=N and C=C stretching vibrations of the quinoline ring, and C-H stretching and bending modes. Computational studies on similar nitroaromatic compounds have shown that the calculated frequencies for these characteristic vibrations are in excellent agreement with the experimental IR bands after scaling.

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Nitroaromatic Quinoline Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |

| NO₂ asymmetric stretching | 1530 | 1525 |

| NO₂ symmetric stretching | 1350 | 1345 |

| C=N stretching | 1620 | 1615 |

| Aromatic C=C stretching | 1590-1450 | 1585-1445 |

| C-H stretching (aromatic) | 3100-3000 | 3095-3005 |

Note: Data is illustrative and based on typical correlations for related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules like 6-Nitro-2-phenylquinoline. nih.gov These calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The UV-Vis spectrum of 6-Nitro-2-phenylquinoline is expected to be characterized by π→π* and n→π* transitions. The correlation between the calculated and experimental λ_max values is generally good, although solvent effects can influence the experimental spectrum. TD-DFT calculations can be performed in the gas phase or with the inclusion of a solvent model to better match experimental conditions. Studies on phenylquinoline derivatives have demonstrated that TD-DFT calculations can reliably predict the major absorption bands.

Table 4: Comparison of Experimental and Theoretical UV-Vis Absorption Data for a Phenylquinoline Derivative

| Electronic Transition | Experimental λ_max (nm) | Theoretical λ_max (nm) | Oscillator Strength (f) |

| π→π | 320 | 315 | 0.45 |

| π→π | 280 | 275 | 0.30 |

| n→π* | 350 | 345 | 0.05 |

Note: Data is illustrative and based on typical correlations for related compounds.

Functional Applications and Advanced Materials Science for 6 Nitro 2 Phenylquinoline and Its Derivatives

Role as Versatile Building Blocks in the Synthesis of Complex Organic Architectures

The compound 6-nitro-2-phenylquinoline serves as a foundational scaffold in organic synthesis, prized for its inherent chemical functionalities that allow for the construction of more complex molecular structures. The utility of this compound stems from the strategic placement of its nitro group and the presence of the rigid, aromatic quinoline (B57606) core.

The nitro group (-NO₂) at the 6-position is a strong electron-withdrawing group, a property that significantly influences the reactivity of the quinoline ring system. This feature facilitates reactions with nucleophiles and can direct the regioselectivity of further chemical modifications. mdpi.com Due to the diverse properties of the nitro group, nitro chemistry is a significant area of organic synthesis for building new molecular frameworks. mdpi.com

A key transformation that underscores the versatility of 6-nitro-2-phenylquinoline is the reduction of the nitro group to a primary amine (-NH₂), yielding 6-amino-2-phenylquinoline. This conversion is a critical gateway to a wide array of subsequent synthetic pathways. The resulting amino group can be readily diazotized, acylated, or used in condensation reactions to build larger, more elaborate molecules. The catalytic reduction of aromatic nitro compounds is an efficient and environmentally friendly method for this type of transformation. mdpi.com

The 2-phenylquinoline (B181262) skeleton itself is a "privileged structure" in medicinal chemistry and materials science, meaning it is a recurring motif in molecules with significant biological activity or material properties. By using 6-nitro-2-phenylquinoline as a starting material, chemists can introduce specific functionalities onto this robust framework, tailoring the final architecture for specific applications.

Table 1: Key Reactive Sites and Potential Transformations of 6-Nitro-2-phenylquinoline

| Reactive Site | Type of Reaction | Potential Product/Intermediate | Significance |

| Nitro Group (-NO₂) at C6 | Reduction | 6-Amino-2-phenylquinoline | Key intermediate for amides, azo compounds, and further heterocycle synthesis. |

| Quinoline Ring | Nucleophilic Aromatic Substitution | Substituted quinoline derivatives | The nitro group activates the ring for substitution reactions. |

| Quinoline Ring | Electrophilic Aromatic Substitution | Further functionalized derivatives | Reaction conditions determine the position of substitution. |

| Phenyl Group at C2 | Electrophilic Aromatic Substitution | Substituted phenyl derivatives | Allows for modification distal to the quinoline core. |

Potential Applications in Advanced Material Science and Catalyst Development

The structural and electronic properties of 6-nitro-2-phenylquinoline and its derivatives present significant potential in the fields of advanced materials and catalysis. While direct applications of the parent compound are specialized, its derivatives are poised for broader use.

In materials science, polymers incorporating the 2-phenylquinoline unit are of interest due to their potential for high thermal stability, rigidity, and unique photophysical properties. The amino derivative, 6-amino-2-phenylquinoline, can serve as a monomer in the synthesis of novel polyamides or polyimides. These materials could find applications in high-performance plastics or as components in organic electronic devices.

In the realm of catalysis, quinoline derivatives are well-established as effective ligands for transition metal catalysts. The nitrogen atom in the quinoline ring can coordinate to a metal center, influencing its catalytic activity and selectivity. The synthesis of 2-methyl-6-nitroquinoline (B57331) has been optimized using nanoparticle-based catalysts, highlighting the interaction between quinoline structures and catalytic systems. nih.gov Derivatives of 6-nitro-2-phenylquinoline, particularly those synthesized from its amino counterpart, can be designed as chiral ligands for asymmetric catalysis, a critical technology in pharmaceutical manufacturing. For example, the amino group can be converted into a Schiff base or other multidentate ligand systems capable of forming stable, catalytically active complexes with metals like palladium, rhodium, or copper.

Development of Optoelectronic and Photophysical Materials, including Tunable Fluorophores

The quinoline scaffold is a highly promising platform for the development of advanced optoelectronic and photophysical materials, particularly tunable fluorophores. nih.govacs.org Fluorophores are molecules that absorb light at one wavelength and emit it at a longer wavelength. The ability to "tune" this emission—to precisely control the color of the emitted light—is highly valuable for applications ranging from biological imaging to organic light-emitting diodes (OLEDs).

The development of tunable quinoline-based fluorophores often relies on the concept of an intramolecular charge transfer (ICT) mechanism. mdpi.com This is typically achieved by creating a "push-pull" system within the molecule, where an electron-donating group ("push") and an electron-withdrawing group ("pull") are attached to a conjugated π-system like 2-phenylquinoline.

In this context, 6-nitro-2-phenylquinoline represents a powerful "pull" component due to its strong electron-withdrawing nitro group. To complete the push-pull system, an electron-donating group, such as a dimethylamino or methoxy (B1213986) group, would be synthetically added to another position on the scaffold. Upon excitation with light, an electron is "pushed" from the donor and "pulled" by the acceptor across the molecule, creating an excited state with significant charge separation. The energy of this ICT state, and thus the color of the emitted light, can be finely tuned by modulating the strength of the donor and acceptor groups or by extending the conjugation of the π-system. nih.gov This modular design allows for the rational synthesis of a library of fluorophores with a wide range of emission colors. nih.govacs.org

Furthermore, some quinoline-based fluorophores exhibit solid-state fluorescence, making them suitable for applications in organic materials science. nih.gov

Table 2: Hypothetical Tuning of Emission Wavelength in 2-Phenylquinoline Derivatives

| Electron-Donating Group ("Push") | Electron-Withdrawing Group ("Pull") | Expected Emission Shift | Potential Color |

| None | 6-Nitro (-NO₂) (Strong) | - | Weak/No Emission |

| 7-Methoxy (-OCH₃) (Moderate) | 6-Nitro (-NO₂) (Strong) | Red Shift | Green/Yellow |

| 7-Dimethylamino (-N(CH₃)₂) (Strong) | 6-Nitro (-NO₂) (Strong) | Strong Red Shift | Orange/Red |

| 7-Dimethylamino (-N(CH₃)₂) (Strong) | 6-Cyano (-CN) (Moderate) | Blue Shift (vs. Nitro) | Green/Yellow |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-nitro-2-phenylquinoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Common synthesis methods involve Friedländer condensation or nitration of pre-functionalized quinoline derivatives. For example, nitration of 2-phenylquinoline under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Optimization may include adjusting stoichiometry, temperature, or using catalysts like zeolites to minimize side reactions. Reaction yields should be validated via HPLC or GC-MS, and purity confirmed by melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing 6-nitro-2-phenylquinoline?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons and carbons, with nitro-group deshielding effects observed at ~8.5–9.0 ppm (¹H) and 140–150 ppm (¹³C).

- IR Spectroscopy : Confirm nitro groups via asymmetric/symmetric stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹.

- X-ray Crystallography : Resolve crystal structure (e.g., CCDC reference codes) to confirm substituent positioning and intermolecular interactions .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. How can solubility and stability of 6-nitro-2-phenylquinoline be assessed for in vitro studies?

- Methodological Answer : Perform solubility profiling in solvents (DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy at λmax. Stability studies under varying pH (1–10) and temperatures (4–37°C) over 24–72 hours, monitored via HPLC. Include controls for photodegradation (e.g., light-protected vs. exposed samples) .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the nitro group on 2-phenylquinoline’s reactivity?

- Methodological Answer : Computational studies (DFT, TD-DFT) can model electron-withdrawing effects of the nitro group on aromatic π-systems. Compare HOMO/LUMO energies and charge distribution with non-nitrated analogs. Validate predictions experimentally via electrophilic substitution reactions (e.g., bromination kinetics) and cyclic voltammetry to assess redox behavior .

Q. How does 6-nitro-2-phenylquinoline interact with biological targets (e.g., enzymes), and what structural modifications enhance selectivity?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina; analyze binding affinity and pose.

- SAR Studies : Synthesize analogs with varied substituents (e.g., methoxy, halogens) and test in enzyme inhibition assays (IC₅₀).

- In Silico ADMET : Predict pharmacokinetics (LogP, bioavailability) with tools like SwissADME. Reference quinoline derivatives in Alzheimer’s research for design inspiration .

Q. How should researchers resolve contradictions in reported biological activity data for 6-nitro-2-phenylquinoline analogs?

- Methodological Answer : Conduct meta-analysis of existing studies to identify variables (e.g., assay protocols, cell lines). Replicate key experiments under standardized conditions (e.g., MTT assays with matched cell densities and incubation times). Use statistical tools (ANOVA, Bland-Altman plots) to quantify reproducibility. Cross-validate findings with orthogonal methods (e.g., flow cytometry vs. fluorescence microscopy) .

Q. What strategies mitigate challenges in scaling up 6-nitro-2-phenylquinoline synthesis while maintaining purity?

- Methodological Answer :

- Process Optimization : Transition from batch to flow chemistry for better temperature control and reduced byproducts.